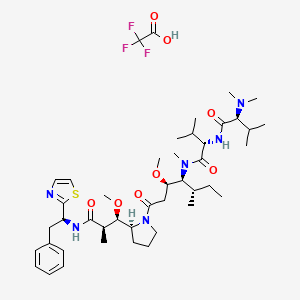

Dolastatin 10 trifluoroacetate

Description

Significance of Marine Natural Products in Biomedical Research

The marine environment is a vast and largely untapped reservoir of biological and chemical diversity, offering a treasure trove of novel compounds for biomedical research. nih.govwisdomlib.org Marine organisms, such as tunicates, mollusks, sponges, and cyanobacteria, produce a wide array of secondary metabolites with potent biological activities. bohrium.comfrontiersin.org These marine natural products (MNPs) feature unique and complex chemical structures that have been optimized through evolution to interact with specific biological targets. frontiersin.org This structural novelty makes them invaluable as lead compounds in drug discovery, providing templates for the development of new therapeutic agents with distinct mechanisms of action. wisdomlib.orgbohrium.com

The exploration of MNPs has yielded a number of clinically important drugs and research tools, demonstrating their immense potential in addressing human diseases. nih.govmdpi.com The success of these compounds has spurred further investigation into the vast biodiversity of the oceans, with the aim of discovering new molecules that can overcome challenges such as drug resistance and provide novel treatments for a range of conditions, including cancer and infectious diseases. frontiersin.org The continued study of marine-derived compounds is a critical and promising frontier in biomedical science. frontiersin.org

Historical Context of Dolastatin 10 Discovery and its Research Trajectory

Dolastatin 10 was first isolated in 1987 by Pettit and his colleagues from the sea hare Dolabella auricularia, a mollusk found in the Indian Ocean. nih.govnih.gov Initially, this marine peptide was identified as an exceptionally potent antineoplastic agent. nih.govgoogle.com Subsequent research, however, revealed that the true producer of Dolastatin 10 is likely a marine cyanobacterium (formerly known as Symploca species, now reclassified as Caldora penicillata) on which the sea hare feeds. nih.govufl.edupharmacognosy.us This discovery highlighted the complex ecological relationships that can lead to the accumulation of potent bioactive compounds in marine organisms.

The initial research trajectory of Dolastatin 10 was marked by its extraordinary cytotoxicity against a broad spectrum of cancer cell lines. nih.govmdpi.com However, its development as a standalone therapeutic agent was hampered by significant toxicity observed in early clinical trials. pharmacognosy.usnih.govacs.org Despite these setbacks, the potent biological activity of Dolastatin 10 continued to attract significant interest from the scientific community. This led to extensive research into its mechanism of action and the synthesis of numerous analogues in an effort to improve its therapeutic index. nih.govnih.gov A pivotal moment in its research trajectory was the advent of antibody-drug conjugate (ADC) technology. nih.govmdpi.com This innovative approach allowed for the targeted delivery of highly potent cytotoxic agents, like derivatives of Dolastatin 10, directly to cancer cells, thereby minimizing systemic toxicity. nih.govufl.edu This has led to the development of several FDA-approved anticancer drugs based on synthetic analogs of Dolastatin 10. nih.govufl.edu

Overview of Dolastatin 10 as a Key Research Compound

Dolastatin 10 is a pentapeptide, a short chain of five amino acids, that contains several unique and non-proteinogenic amino acid residues. nih.govmdpi.com Its complex structure is a key determinant of its potent biological activity. In the realm of academic research, Dolastatin 10 is primarily recognized as a powerful inhibitor of tubulin polymerization. apexbt.comelsevierpure.comrndsystems.com Tubulin is a critical protein that assembles into microtubules, which are essential components of the cellular cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape.

By binding to tubulin, Dolastatin 10 disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death). nih.govmdpi.com Research has shown that Dolastatin 10 binds to the vinca (B1221190) alkaloid binding site on tubulin, or a nearby site, and noncompetitively inhibits the binding of vinca alkaloids like vincristine (B1662923). apexbt.comelsevierpure.comrndsystems.com This specific mechanism of action has made Dolastatin 10 an invaluable tool for studying the role of microtubules in cellular processes and for investigating the potential of microtubule-targeting agents in cancer therapy.

Table 1: Research Findings on Dolastatin 10's In Vitro Activity

| Cell Line | IC50 Value | Reference |

| L1210 Leukemia | 0.03 nM | nih.govmdpi.com |

| NCI-H69 Small Cell Lung Cancer | 0.059 nM | nih.govmdpi.com |

| DU-145 Human Prostate Cancer | 0.5 nM | nih.govmdpi.com |

| OVCAR-3 Ovarian Cancer | 0.1-10 nM | apexbt.com |

| NSCLC (Non-Small Cell Lung Cancer) | 0.1-10 nM | apexbt.com |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Dolastatin 10 itself is a natural product that is difficult and costly to isolate in large quantities from its marine source. google.com To overcome this limitation and to facilitate extensive preclinical and academic research, a total synthesis of Dolastatin 10 was developed. google.comnih.gov Dolastatin 10 trifluoroacetate (B77799) is a synthetic, salt form of Dolastatin 10. rndsystems.comsemanticscholar.orgacs.org The trifluoroacetate salt is often used in research settings because it can improve the solubility and stability of the peptide, making it easier to handle and use in experimental assays. google.comnih.gov

In the context of academic research, Dolastatin 10 trifluoroacetate is functionally interchangeable with Dolastatin 10. apexbt.comrndsystems.com It is used as a standard to study the compound's potent antimitotic and cytotoxic effects. apexbt.com The trifluoroacetate counterion is generally considered to be biologically inert at the concentrations used in most in vitro experiments and does not interfere with the primary biological activity of the Dolastatin 10 peptide. Therefore, the vast body of research conducted using this compound directly contributes to the understanding of the biological and potential therapeutic properties of the parent compound, Dolastatin 10.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N6O6S.C2HF3O2/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30;3-2(4,5)1(6)7/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51);(H,6,7)/t28-,29+,31-,32-,33+,35-,36-,37-,38+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMLXRTXOFUMAI-WUBDFCFDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69F3N6O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Biological Activity and Molecular Mechanisms of Action of Dolastatin 10

Cellular and Subcellular Effects

The primary mechanism of action of Dolastatin 10 involves its interaction with tubulin, the fundamental protein component of microtubules. This interaction leads to a cascade of cellular events, ultimately culminating in cell death.

Microtubule Dynamics Disruption Research

Dolastatin 10 is a potent inhibitor of microtubule assembly. researchgate.netmedchemexpress.com It disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis. nih.gov Research has shown that even at low concentrations, Dolastatin 10 can significantly suppress the dynamic behavior of individual microtubules. nih.gov This disruption of microtubule networks has been observed in a concentration-dependent manner in immunofluorescence analyses. nih.gov The potent antimitotic activity of Dolastatin 10 stems from its ability to interfere with the delicate balance of microtubule polymerization and depolymerization, a process essential for the formation of the mitotic spindle during cell division. mdpi.comamegroups.org

Tubulin Polymerization Inhibition Research

Dolastatin 10 effectively inhibits the polymerization of purified tubulin. nih.gov Its ability to inhibit tubulin polymerization is a key contributor to its cytotoxic effects. mdpi.com Studies have determined the IC50 value for the inhibition of tubulin polymerization to be 1.2 µM. nih.gov Furthermore, Dolastatin 10 has been shown to inhibit tubulin-dependent GTP hydrolysis, a critical step in the process of microtubule assembly. nih.govnih.gov This inhibition of GTP hydrolysis is more potent with Dolastatin 10 compared to some other antimitotic agents. nih.gov

Investigation of Tubulin Binding Domains

Research indicates that Dolastatin 10 binds to the β-tubulin subunit of the tubulin dimer. mdpi.comnih.gov It is believed to have more than one binding site on the β-tubulin subunit. mdpi.com The binding site for Dolastatin 10 is located near the exchangeable GTP site and is distinct from, but in close proximity to, the vinca (B1221190) alkaloid binding site. nih.govresearchgate.net While Dolastatin 10 is a noncompetitive inhibitor of vinca alkaloid binding, it is a more potent inhibitor of this binding than the vinca alkaloids themselves. nih.gov A tripeptide segment of Dolastatin 10 has been shown to inhibit tubulin polymerization but does not significantly affect the binding of vincristine (B1662923) or nucleotide exchange. mdpi.comnih.gov

Research on Cell Cycle Arrest Mechanisms

The disruption of microtubule dynamics by Dolastatin 10 leads to an arrest of the cell cycle in the G2/M phase. researchgate.netnih.gov This G2/M arrest is a direct consequence of the inhibition of mitotic spindle formation. nih.govspandidos-publications.com Studies have shown a concordant rise in the mitotic index in cells treated with Dolastatin 10. nih.gov The arrested cells are unable to proceed through mitosis, which ultimately triggers programmed cell death. nih.govspandidos-publications.com Research on a synthetic analogue of Dolastatin 10, D5, demonstrated an accumulation of checkpoint proteins BubR1 and Mad2 at the kinetochore region, further confirming the G2/M block. nih.gov

Apoptosis Induction Pathways Studies

Dolastatin 10 is a potent inducer of apoptosis, or programmed cell death, in various tumor cell lines. researchgate.netmdpi.com The induction of apoptosis is a primary outcome of the G2/M cell cycle arrest caused by the compound. researchgate.netspandidos-publications.com One of the key mechanisms of apoptosis induction by Dolastatin 10 involves the modulation of the Bcl-2 family of proteins. researchgate.netelsevierpure.com Research has shown that Dolastatin 10 can induce the phosphorylation of Bcl-2, an anti-apoptotic protein, thereby inactivating it. mdpi.comelsevierpure.comnih.gov Furthermore, studies have demonstrated that Dolastatin 10 treatment leads to the downregulation or abolishment of Bcl-2 expression while not significantly affecting the expression of c-myc. mdpi.comnih.gov The reduction in Bcl-2 is believed to be a critical signal that reactivates the apoptotic pathway. nih.gov The apoptotic process induced by Dolastatin 10 is also associated with the activation of Jun N-terminal kinase (JNK). nih.gov

Comparative Analysis with Established Antimitotic Agents in Research Models

Dolastatin 10's mechanism of action is often compared to that of other well-known antimitotic agents, particularly the vinca alkaloids and taxanes.

Vinca Alkaloids: Like the vinca alkaloids (e.g., vinblastine, vincristine), Dolastatin 10 inhibits tubulin polymerization and disrupts microtubule dynamics. nih.govtaylorandfrancis.com Both Dolastatin 10 and vinca alkaloids bind to the β-tubulin subunit. mdpi.comtaylorandfrancis.com However, the binding site of Dolastatin 10 is distinct from that of the vinca alkaloids, although they are in close proximity. nih.govnih.gov Dolastatin 10 is a noncompetitive inhibitor of vincristine binding to tubulin. nih.govnih.gov In some studies, Dolastatin 10 has demonstrated more potent inhibition of tubulin polymerization and cell growth compared to vinblastine. nih.gov For instance, the IC50 value for cell growth inhibition in L1210 murine leukemia cells was 0.5 nM for Dolastatin 10, while it was 20 nM for vinblastine. nih.gov

Taxanes: In contrast to both Dolastatin 10 and the vinca alkaloids, taxanes (e.g., paclitaxel) work by stabilizing microtubules, thereby preventing their depolymerization. clevelandclinic.orgnih.gov This "stiffening" of the microtubules also leads to mitotic arrest and cell death. clevelandclinic.org Therefore, while both Dolastatin 10 and taxanes target microtubules, their specific effects on microtubule dynamics are opposing. Dolastatin 10 has been reported to exhibit cytotoxicity that is significantly higher than that of drugs from the taxane (B156437) family. nih.gov

Other Peptide Antimitotics: Dolastatin 10 has also been compared to other peptide antimitotics like phomopsin A. Both compounds are strong inhibitors of tubulin polymerization and the binding of vinca alkaloids to tubulin. nih.gov

Interactive Data Table: Comparative IC50 Values of Antimitotic Agents

| Compound | L1210 Cell Growth Inhibition (IC50) | Tubulin Polymerization Inhibition (IC50) |

| Dolastatin 10 | 0.5 nM nih.gov | 1.2 µM nih.gov |

| Maytansine (B1676224) | 0.5 nM nih.gov | 3.5 µM nih.gov |

| Rhizoxin | 1 nM nih.gov | 6.8 µM nih.gov |

| Vinblastine | 20 nM nih.gov | 1.5 µM nih.gov |

| Phomopsin A | 7 µM nih.gov | 1.4 µM nih.gov |

Differentiating Molecular Mechanisms of Action

The primary molecular target of Dolastatin 10 is tubulin, the fundamental protein subunit of microtubules. Its mechanism of action, while centered on microtubule disruption, exhibits several key features that distinguish it from other classes of tubulin-targeting agents such as the vinca alkaloids and taxanes.

Dolastatin 10 exerts its potent antimitotic effects by inhibiting microtubule assembly. oup.com It binds specifically to β-tubulin at a distinct site, often referred to as the peptide or vinca domain, which is located near the binding sites for vinca alkaloids and the exchangeable GTP site. rsc.orgnih.gov This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis, or programmed cell death. mdpi.comaacrjournals.org

A key differentiating characteristic of Dolastatin 10's mechanism is its non-competitive inhibition of vinca alkaloid binding. elsevierpure.com While both Dolastatin 10 and vinca alkaloids like vincristine bind to the vinca domain of β-tubulin, their binding sites are not identical, and the binding of Dolastatin 10 allosterically inhibits the binding of vincristine. elsevierpure.com Furthermore, Dolastatin 10 has been shown to stabilize the colchicine (B1669291) binding activity of tubulin, another feature that distinguishes it from maytansine and rhizoxin, which are competitive inhibitors of vincristine binding. rsc.orgnih.gov

In addition to inhibiting tubulin polymerization, Dolastatin 10 also inhibits tubulin-dependent GTP hydrolysis. rsc.org The binding of GTP to β-tubulin is a critical step for microtubule polymerization, and its subsequent hydrolysis to GDP is important for microtubule dynamics. By interfering with this process, Dolastatin 10 further destabilizes the microtubule network. The induction of apoptosis by Dolastatin 10 is also mediated through the phosphorylation of Bcl-2, an anti-apoptotic protein. mdpi.com This modification inactivates Bcl-2's protective function, thereby promoting cell death.

Relative Biological Potency in Cellular Research Models

Dolastatin 10 trifluoroacetate (B77799) exhibits exceptional potency against a wide array of human cancer cell lines, often demonstrating cytotoxic effects at picomolar to nanomolar concentrations. Its high potency is a hallmark of its biological activity and has been extensively documented in numerous in vitro studies.

The half-maximal inhibitory concentration (IC50) values for Dolastatin 10 vary depending on the cancer cell line, but consistently fall within a remarkably low range. For instance, in studies involving human lymphoma cell lines (DB, HT, and RL), Dolastatin 10 exhibited IC50 values in the range of 0.00013 to 0.0013 nM. mdpi.com Similarly, against various small-cell lung cancer (SCLC) cell lines (NCI-H69, -H82, -H446, -H510), the IC50 values ranged from 0.032 to 0.184 nM.

The following table provides a summary of the reported IC50 values for Dolastatin 10 in various human cancer cell lines, illustrating its broad-spectrum and potent cytotoxic activity.

| Cell Line | Cancer Type | IC50 (nM) |

| L1210 | Leukemia | 0.03 - 0.4 |

| P388 | Leukemia | Not specified |

| DB | Lymphoma | 0.00013 - 0.0013 |

| HT | Lymphoma | 0.00013 - 0.0013 |

| RL | Lymphoma | 0.00013 - 0.0013 |

| SR | Lymphoma | 0.0013 - 0.013 |

| NCI-H69 | Small-Cell Lung Cancer | 0.059 |

| NCI-H82 | Small-Cell Lung Cancer | 0.032 - 0.184 |

| NCI-H446 | Small-Cell Lung Cancer | 0.032 - 0.184 |

| NCI-H510 | Small-Cell Lung Cancer | 0.032 - 0.184 |

| DU-145 | Prostate Cancer | 0.5 |

| B16 | Melanoma | Not specified |

| OVCAR-3 | Ovarian Cancer | Not specified |

| CHO | Chinese Hamster Ovary | 0.5 |

| HT-29 | Colon Cancer | 0.06 |

| MCF7 | Breast Cancer | 0.03 |

The profound potency of Dolastatin 10 is significantly greater than that of many other microtubule-targeting agents, including vincristine. elsevierpure.com This exceptional activity has made it a valuable lead compound in the development of new anticancer therapies, including antibody-drug conjugates (ADCs), where its potent cytotoxicity can be specifically targeted to cancer cells.

Synthetic Chemistry and Methodological Advancements for Dolastatin 10

Total Synthesis Approaches of Dolastatin 10 and its Precursors

The total synthesis of dolastatin 10 is a complex undertaking that requires precise control over stereochemistry and efficient peptide bond formation. Researchers have devised numerous strategies to assemble this intricate molecule, which is composed of four amino acid residues—(S)-dolavaline (Dov), (S)-valine (Val), (3R,4S,5S)-dolaisoleuine (Dil), and (2R,3R,4S)-dolaproine (Dap)—and a C-terminal (S)-dolaphenine (Doe) unit. mdpi.comrsc.org

Convergent synthesis has emerged as a highly effective and logical approach for the construction of dolastatin 10. researchgate.net This strategy involves the independent synthesis of large fragments of the target molecule, which are then coupled together in the later stages. This method is generally more efficient than a linear synthesis, where the molecule is built step-by-step from one end.

A prevalent convergent strategy for dolastatin 10 involves the coupling of two key fragments: a tripeptide unit and a dipeptide unit. researchgate.netrsc.org

Fragment A (Tripeptide): This segment typically consists of the N-terminal amino acids, Dov-Val-Dil. rsc.orgacs.org

Fragment B (Dipeptide): This C-terminal segment comprises the Dap-Doe units. rsc.orgacs.org

The final step in the total synthesis is the amide bond formation between these two fragments. For instance, the diethyl cyanophosphonate-mediated coupling of the Dov-Val-Dil tripeptide with the Dap-Doe dipeptide has been successfully employed to yield dolastatin 10. rsc.orgrsc.org Modular approaches have also been developed where a tetrapeptide intermediate (N-methylvaline–valine–dolaisoleucine–dolaproine) is constructed and subsequently coupled with dolaphenine. rsc.org This convergent approach facilitates the production of various analogues for structure-activity relationship (SAR) studies by allowing modifications to be made to the individual fragments before the final coupling step. researchgate.netmdpi.com

| Convergent Synthesis Fragments for Dolastatin 10 | Constituent Units | Typical Coupling Partner |

| Tripeptide Fragment | (S)-Dolavaline (Dov), (S)-Valine (Val), (3R,4S,5S)-Dolaisoleucine (Dil) | Dipeptide Fragment (Dap-Doe) |

| Dipeptide Fragment | (2R,3R,4S)-Dolaproine (Dap), (S)-Dolaphenine (Doe) | Tripeptide Fragment (Dov-Val-Dil) |

| Tetrapeptide Fragment | N-methylvaline, Valine, Dolaisoleucine, Dolaproine | Dolaphenine (Doe) |

A major hurdle in the synthesis of dolastatin 10 is controlling the stereochemistry of its numerous chiral centers, particularly within the unusual amino acid residues. nih.gov The development of highly stereoselective methods has been crucial to achieving efficient and practical syntheses.

Several key methodologies have been employed:

Chiral Auxiliary-Based Methods: The Evans aldol (B89426) reaction, using a chiral oxazolidinone auxiliary, has been a cornerstone for establishing the correct stereochemistry of the dolaproine unit. This method involves the condensation of the auxiliary with S-prolinal, directed by dibutylboron triflate, to control the stereochemical outcome of the aldol reaction. researchgate.net

Asymmetric Hydrogenation: Ruthenium-promoted asymmetric hydrogenation of β-keto esters derived from (S)-Boc-proline and (S)-Boc-isoleucine has been a successful strategy for the stereoselective construction of Boc-dolaproine (Dap) and Boc-dolaisoleucine (Dil), respectively. researchgate.net

Substrate-Controlled Reactions: The inherent chirality of starting materials, such as natural amino acids, is often used to direct the stereochemistry of subsequent reactions. For example, the synthesis of dolastatin units has been achieved through the 1,2-addition of potassium allyl or crotyltrifluoroborate salts to aldehyde derivatives of natural amino acids. nih.govresearchgate.net These reactions can proceed with high diastereoselectivity. researchgate.net

SmI₂-Induced Coupling: An efficient synthesis of the dolaproine (Dap) unit has been developed using a samarium(II) iodide-induced cross-coupling reaction between an aldehyde and an (S)-N-tert-butanesulfinyl imine to generate the required stereocenters. researchgate.netrsc.org

The synthesis of the four unique amino acid components of dolastatin 10 is a critical aspect of its total synthesis. thieme-connect.comgoogle.com

Dolaisoleucine (Dil): This (3R,4S,5S)-γ-amino acid has been synthesized via several routes. One approach involves the ruthenium-catalyzed asymmetric hydrogenation of a β-keto ester derived from (S)-Boc-isoleucine. researchgate.net Another method utilizes the stereoselective allylation of N-Boc-L-isoleucinal with potassium allyltrifluoroborate, followed by oxidative cleavage of the resulting olefin. nih.gov

Dolaproine (Dap): The synthesis of this complex (2R,3R,4S)-γ-amino acid, which contains three chiral centers, is particularly challenging. google.com Successful strategies include the Evans aldol methodology and a Baylis-Hillman reaction between N-Boc-prolinal and methyl acrylate, followed by diastereoselective hydrogenation. researchgate.net A key step in another route is the crotylation of N-Boc-L-prolinal using potassium (Z)-2-butenyltrifluoroborate. nih.gov

Dolaphenine (Doe): The C-terminal (S)-dolaphenine is a thiazole-containing amino alcohol derivative. thieme-connect.com Its synthesis presents the challenge of preserving the stereochemical integrity of the chiral center adjacent to the thiazole (B1198619) ring. nih.gov One biomimetic approach involves the cyclodehydration of a precursor to form a thiazoline (B8809763), followed by a nickel(0)-promoted decarbonylative aromatization to yield the thiazole with retention of stereochemistry. nih.govnih.gov Other methods include the Hantzsch thiazole synthesis, with modifications to prevent racemization, and approaches based on thio-Ugi reactions. thieme-connect.comtandfonline.com

Dolavaline (Dov): This N,N-dimethylated valine residue is the N-terminal unit of dolastatin 10. mdpi.com Its synthesis is more straightforward compared to the other unique units and can be accomplished from S-valine. google.com

| Key Amino Acid Building Blocks of Dolastatin 10 | Abbreviation | Chemical Name | Key Synthetic Methodologies |

| Dolavaline | Dov | (S)-2-(Dimethylamino)-3-methylbutanoic acid | N,N-dimethylation of S-valine |

| Dolaisoleucine | Dil | (3R,4S,5S)-3-Methoxy-4-(methylamino)-5-methylheptanoic acid | Asymmetric hydrogenation, Stereoselective allylation |

| Dolaproine | Dap | (2R,3R,4S)-1-((S)-2-(Methoxyacetyl)pyrrolidin-1-yl)-3-methyl-1-oxopentan-2-yl)carbamic acid | Evans aldol reaction, Baylis-Hillman reaction, Stereoselective crotylation |

| Dolaphenine | Doe | (S)-2-(2-Amino-1-phenylethyl)thiazole | Biomimetic thiazoline decarbonylation, Hantzsch synthesis |

While solution-phase synthesis has been historically important, solid-phase peptide synthesis (SPPS) offers a more streamlined and automatable approach for preparing dolastatin 10 and its analogues. nih.goveventact.com The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed. nih.govacs.org

In a typical SPPS protocol for a dolastatin analogue, the synthesis begins by anchoring the C-terminal building block to a solid support, such as a 2-chlorotrityl chloride resin. nih.govacs.org The synthesis then proceeds through iterative cycles of:

Deprotection: Removal of the N-terminal Fmoc group, typically using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). nih.gov

Coupling: Addition of the next Fmoc-protected amino acid, activated by a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base such as DIEA (N,N-Diisopropylethylamine). nih.gov

This cycle is repeated until the full peptide chain is assembled. The final step involves cleavage of the peptide from the resin, which is discussed in the following section. nih.gov

Role of Trifluoroacetate (B77799) in Synthetic Processes

Trifluoroacetic acid (TFA), a strong organic acid, is an indispensable reagent in the synthesis of dolastatin 10, particularly in modern SPPS protocols. wikipedia.orgfiveable.me Its trifluoroacetate counterion becomes associated with the final peptide after the cleavage and deprotection steps, leading to the formation of Dolastatin 10 trifluoroacetate. google.comnih.gov

The primary role of TFA in dolastatin 10 synthesis is as a powerful acidic reagent for the removal of acid-labile protecting groups. wikipedia.orgd-nb.info

Boc Group Removal: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, including the N-termini of amino acids and side chains. google.comwikipedia.org Mild treatment with TFA, often in a solvent like dichloromethane (B109758) (DCM), efficiently cleaves the Boc group to reveal the free amine, which is then available for the next peptide coupling step. nih.govgoogle.com For example, the conversion of Boc-protected amino acids into their Fmoc-protected counterparts involves an initial Boc removal step with a TFA/DCM mixture. nih.gov

Cleavage from Resin: In SPPS, TFA is a key component of the final cleavage cocktail used to release the completed peptide from the solid support. fiveable.meadvancedchemtech.com For acid-sensitive resins like 2-chlorotrityl chloride, a mild solution of TFA in DCM (e.g., 2.5% TFA) is used. nih.gov This step simultaneously removes side-chain protecting groups like Boc, yielding the crude peptide as a trifluoroacetate salt. acs.orggoogle.comnih.gov The volatility of TFA makes it relatively easy to remove by evaporation, simplifying the purification process. fiveable.me The resulting product is often isolated and purified as the TFA salt. nih.govnih.gov

| Role of Trifluoroacetic Acid (TFA) in Dolastatin 10 Synthesis |

| Function |

| Protective Group Removal |

| Peptide Cleavage from Solid Support |

Application in Purification and Isolation Methodologies

The journey of Dolastatin 10 from its natural source or synthesis flask to a purified, usable form is a testament to the advancements in chemical separation and purification technologies. The inherent complexities of both natural product isolation and multi-step organic synthesis necessitate robust and efficient purification methodologies to obtain Dolastatin 10 and its derivatives, such as this compound, with the high degree of purity required for research and potential therapeutic applications.

Initially, Dolastatin 10 was isolated from the sea hare Dolabella auricularia, a process that was exceedingly challenging due to the minute quantities present in the organism. The yield from natural sources is remarkably low, in the range of 10⁻⁶ to 10⁻⁷%, which translates to isolating approximately 1.0 mg of the compound from 100 kg of the sea hare. mdpi.com This scarcity was a significant driver for the development of total synthesis routes. Later, the true producer was identified as a marine cyanobacterium, from which Dolastatin 10 could be isolated in a much higher yield of about 10⁻²% of the dry weight. acs.orgrsc.orgnih.gov

The purification of synthetically produced Dolastatin 10 and its analogues, including the trifluoroacetate salt, heavily relies on chromatographic techniques. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a cornerstone of the purification strategy. nih.gov This technique separates compounds based on their hydrophobicity, making it exceptionally well-suited for purifying peptides like Dolastatin 10 from reaction mixtures containing byproducts, unreacted starting materials, and coupling reagents.

In many synthetic protocols, trifluoroacetic acid (TFA) is utilized during the cleavage of the peptide from the solid-phase resin and in the mobile phases for HPLC purification. nih.govgoogle.com The use of TFA results in the formation of the corresponding trifluoroacetate salt of Dolastatin 10. This salt form often exhibits favorable solubility and handling characteristics for purification and subsequent use. It is common practice to assume that compounds purified via preparative HPLC with TFA-containing eluents are trifluoroacetate salts. nih.gov

The selection of the stationary phase (the column) and the mobile phase (the solvents) is critical for achieving optimal separation. C18 and C8 bonded silica (B1680970) are common stationary phases used in the purification of Dolastatin 10 and its analogues. acs.orgnih.gov The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile, and water, with a small percentage of TFA (often 0.05% to 0.1%) to improve peak shape and resolution. nih.govdoi.orgacs.org

Beyond HPLC, other chromatographic methods are also employed, particularly in the earlier stages of purification. For instance, the initial total synthesis of Dolastatin 10 involved purification on Sephadex LH-20 and silica gel. google.com Flash chromatography on silica gel is also frequently used to purify intermediates during the synthesis. nih.govdoi.org

The following tables provide examples of the application of these methodologies in the purification of Dolastatin 10 and its analogues.

| Source Organism | Extraction & Partitioning | Chromatography Method | Column Details | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|---|

| Symploca sp. VP642 (Cyanobacterium) | CH₂Cl₂ extraction followed by EtOH−H₂O extraction and n-BuOH/H₂O partitioning | Reversed-Phase HPLC | Econosil C₈, 10 μm, 10 × 250 mm | Isocratic: MeCN−i-PrOH−5 mM HexSO₃Na/H₂O (65:15:20) | UV at 220 nm | acs.org |

| Compound | Chromatography Method | Column Details | Mobile Phase Gradient | Yield | Reference |

|---|---|---|---|---|---|

| Linear Dolastatin 10 Analogue (Compound 19) | Preparative RP-HPLC | Phenomenex Gemini-NX 10 μm, C18 110 Å (150 × 30 mm) | 5–95% MeCN in 0.05% aqueous TFA | 61% (as TFA salt) | nih.govacs.org |

| Linear Dolastatin 10 Analogue (Compound 16) | Preparatory RP-HPLC | Phenomenex Gemini-NX 10 μm, C18 110 Å (150 × 30 mm) | 5–95% MeCN in aqueous TFA solution | 70% (as TFA salt) | nih.govacs.org |

| Boc-Dap(4-N₃)-Phe-OMe | Preparatory RP-HPLC | Phenomenex Gemini-NX 10 μm, C18 110 Å (150 × 30 mm) | 5–95% MeCN in 0.05% aqueous TFA solution | 41% (as TFA salt) | doi.orgacs.org |

Structure Activity Relationships Sar and Analogue Design of Dolastatin 10 Derivatives

Systematic Modification of Dolastatin 10 Peptide Subunits

The N-terminal dolavaline (Dov) unit has been a key focus for modification in the design of dolastatin 10 analogues. nih.gov Research has shown that this position is sensitive to structural changes, yet certain modifications are well-tolerated and can even lead to analogues with enhanced properties. acs.org

Early studies indicated the sensitive nature of the N-terminus; for instance, replacing dolavaline with N,N-dimethyl glycine (B1666218) enhanced in vivo efficacy in xenograft studies, whereas N,N-dimethyl alanine (B10760859) at this position completely abolished it. acs.org More recent research has explored the introduction of α,α-disubstituted amino acids at the N-terminus, leading to the discovery of potent auristatin analogues like PF-06380101. acs.orgnih.gov These modifications have been shown to yield analogues with excellent potencies in tumor cell proliferation assays and differential ADME (absorption, distribution, metabolism, and excretion) properties compared to other synthetic auristatins. acs.orgnih.gov For example, the modification of the Dov unit with α,α-disubstituted amino acids in the analogue PF-06380101 resulted in a compound with a good systemic clearance rate, distribution volume, and elimination half-life, with no drug accumulation observed between doses. mdpi.com

Furthermore, four analogues of monomethyl auristatin F (MMAF) with modifications at the N-terminal Dov unit were found to be more cytotoxic than MMAF against human colon cancer cells. mdpi.com These findings highlight the potential of N-terminal modifications to fine-tune the cytotoxic potency and pharmacokinetic profile of dolastatin 10 derivatives, making them more suitable for therapeutic applications, particularly as ADC payloads. researchgate.netresearchgate.net

| N-Terminal (P1) Modification | Research Implication | Reference |

| Replacement of dolavaline with N,N-dimethyl glycine | Enhanced in vivo efficacy in xenograft studies. | acs.org |

| Replacement of dolavaline with N,N-dimethyl alanine | Complete abolishment of efficacy. | acs.org |

| Introduction of α,α-disubstituted amino acids (e.g., in PF-06380101) | Excellent potency in tumor cell proliferation assays and improved ADME properties. | mdpi.comacs.orgnih.gov |

| Modification of the Dov unit in MMAF analogues | Increased cytotoxicity against human colon cancer cells compared to MMAF. | mdpi.com |

The C-terminal dolaphenine (Doe) subunit has been extensively modified to generate dolastatin 10 derivatives with improved characteristics for drug development. nih.gov This position was initially considered more favorable for structural modifications compared to the N-terminus. acs.org A crucial finding was that the dolaphenine unit could be replaced with a phenethylamine, leading to the development of auristatin PE, which exhibits inhibition of cancer cell growth and tubulin assembly comparable to dolastatin 10. elsevierpure.com

Further research has explored replacing the thiazole (B1198619) ring of the Doe unit with other five-membered heterocyclic rings, such as 1,2,3-triazole, to enhance conjugation capabilities while preserving high potency. ariel.ac.il For instance, the introduction of a methyleneamine functionality at position 4 of the 1,3-thiazole ring or the substitution with a 1,2,3-triazole moiety with various tethering functionalities has yielded highly potent analogues. ariel.ac.il One such derivative, DA-1, exhibited an IC50 of 0.2 ± 0.1 nM in prostate cancer cells. ariel.ac.il Other modifications include the introduction of aromatic phosphate (B84403) and quinoline (B57606) groups, which have resulted in analogues with significant growth inhibitory effects and, in some cases, excellent water solubility. nih.govnih.gov The replacement of the carboxylic acid of phenylalanine in MMAF with tetrazoles and phosphonates has also been investigated, leading to potent analogues. nih.gov

| C-Terminal (P5) Modification | Key Finding/Implication | Example Analogue | Reference |

| Replacement of dolaphenine with phenethylamine | Comparable activity to dolastatin 10. | Auristatin PE | elsevierpure.com |

| Replacement of dolaphenine with norephedrine | Potent ADC payload. | Monomethyl auristatin E (MMAE) | researchgate.netnih.gov |

| Replacement of dolaphenine with phenylalanine | Potent ADC payload with different properties than MMAE. | Monomethyl auristatin F (MMAF) | researchgate.netnih.gov |

| Replacement of the thiazole ring with a 1,2,3-triazole moiety | Enhanced conjugation capability while maintaining high potency. | DA-1 | ariel.ac.il |

| Introduction of aromatic phosphate and quinoline groups | Significant growth inhibitory effects and improved water solubility. | Auristatin TP, Auristatin 2-AQ | nih.govnih.gov |

| Replacement of carboxylic acid with tetrazoles or phosphonates | Potent analogues. | - | nih.gov |

Modifications of the central peptide core of dolastatin 10, comprising the P2 (Val), P3 (Dil), and P4 (Dap) subunits, have been less extensively explored compared to the terminal positions. acs.org It has been generally reported that changes in these central subunits can lead to a significant loss of cytotoxic potency. acs.org However, some targeted modifications have yielded interesting and potent analogues.

For the P2 valine unit, the introduction of heteroatoms into the side chain has been investigated. sci-hub.ru The most active compounds in this series contained azides in the P2 unit and required a phenylalanine-derived P5 subunit to maintain high potency. sci-hub.ru

The P4 dolaproine unit has also been a subject of modification. The introduction of an azide (B81097) functional group at the P4 subunit resulted in potent cytotoxic activity in vitro. acs.org Notably, a dolastatin 10 analogue with azide modifications on both the P2 and P4 subunits, along with dolavaline at the P1 position and phenylalanine at the P5 position, showed enhanced cytotoxic activity (GI50 = 0.057 nM) when compared to MMAE. acs.org This suggests that simultaneous modifications at these central positions can lead to favorable conformations and improved potency. acs.org

| Central Peptide Modification | Research Implication | Reference |

| P2 (Valine) | ||

| Introduction of heteroatoms (e.g., azide) | Potent activity when combined with a phenylalanine-derived P5 subunit. | sci-hub.ru |

| P4 (Dolaproine) | ||

| Introduction of an azide group | Potent cytotoxic activity in vitro. | acs.org |

| P2 and P4 | ||

| Simultaneous azide modifications | Enhanced cytotoxic activity compared to MMAE. | acs.org |

| P3 (Dolaisoleuine) | ||

| Generally unmodified | Considered essential for activity; modifications are often detrimental. | nih.gov |

Development of Auristatin Analogues for Research Applications

The development of auristatins, synthetic analogues of dolastatin 10, has been largely driven by their application as cytotoxic payloads in ADCs. researchgate.netacs.orgnih.gov The design of these analogues focuses on modulating their efficacy and overcoming limitations observed with the parent compound.

A key design principle for auristatin analogues is to maintain or enhance their high cytotoxicity while providing a site for conjugation to a linker and antibody, without compromising activity. ariel.ac.il This has been successfully achieved through modifications at the C-terminus, leading to widely used payloads like MMAE and MMAF. researchgate.netnih.gov

Another important principle is the modulation of the physicochemical properties of the analogue, such as hydrophilicity. For example, incorporating heterocycles into the P5 subunit can generate ADCs with a more hydrophilic character and lower aggregation potential. acs.org Halogenation at the phenylalanine residue of MMAF has also been explored to create a more favorable cis/trans equilibrium, which can enhance potency. acs.orgnih.gov

Furthermore, the design of auristatin analogues can be guided by co-crystal structures with tubulin, the biological target. acs.orgnih.gov These structures provide detailed insights into the binding mode and can inform structure-based drug design efforts to create analogues with improved affinity and efficacy. acs.orgnih.gov

A significant finding in the study of auristatin analogues is the existence of conformational isomers, specifically a cis-trans equilibrium around the amide bond between the dolaproine (P4) and dolaisoleuine (P3) subunits. acs.orgnih.gov In solution, auristatins like MMAE and MMAF exist as a mixture of these two conformers, but only the trans-isomer is biologically active as it fits into the tubulin receptor pocket. nih.govacs.orgresearchgate.net The cis-isomer, which has a more compact structure, is inactive. nih.gov

Interestingly, co-crystal structures of auristatin analogues bound to tubulin have revealed that all analyzed analogues have a cis-configuration at the Val-Dil amide bond in their functionally relevant bound state, whereas in solution this bond is exclusively in the trans-configuration. acs.orgnih.gov This surprising observation highlights the complex conformational dynamics of these molecules upon binding to their target and provides valuable information for the rational design of new, more potent analogues. acs.orgnih.gov

Novel Synthetic Analogue Development

The development of novel synthetic analogues of dolastatin 10 has been a significant area of research aimed at improving its therapeutic index and overcoming limitations observed in clinical trials. acs.orgnih.gov These efforts have primarily focused on modifying the core structure to enhance potency, increase solubility, and provide sites for conjugation, particularly for use in antibody-drug conjugates (ADCs). acs.orgnih.govnih.gov

Dolastatinol (B14903160) Research and its Design Principles

A notable synthetic derivative of dolastatin 10 is dolastatinol. nih.govariel.ac.il The design of dolastatinol was guided by the principle of introducing a minimal structural modification to the C-terminus of dolastatin 10, preserving the key pharmacophoric elements, including the N-dimethylated terminus, while providing a functional group for potential conjugation. nih.gov

The key structural difference in dolastatinol is the presence of a methylene (B1212753) hydroxyl group on the thiazole ring at the C-terminus. nih.gov This modification was achieved through a solid-phase peptide synthesis (SPPS) using an Fmoc chemistry protocol. nih.govariel.ac.il The synthesis involved the preparation of Boc-protected building units, dolaproine (Dap) and dolaisoleucine (Dil), followed by assembly on a 2-chlorotrityl chloride resin. nih.gov

Research findings indicate that this C-terminal hydroxyl methylene functionality preserves, and in some cases enhances, the potent cytotoxic and anti-mitotic properties of the parent compound. nih.govariel.ac.il Dolastatinol has demonstrated significant potency as an inhibitor of tubulin polymerization, a key mechanism of action for dolastatin 10. nih.gov In vitro studies have shown its ability to disrupt microtubule networks at low nanomolar concentrations. nih.gov Furthermore, dolastatinol has exhibited potent cytotoxicity against various human cancer cell lines, including triple-negative breast cancer cells. nih.gov The presence of the hydroxyl group also offers a potential site for linking to carrier molecules for targeted drug delivery systems. nih.gov

Table 1: Comparative Cytotoxicity of Dolastatinol and MMAF in Human Breast Cancer Cell Lines

| Cell Line | Cancer Type | Dolastatinol IC₅₀ (nM) | MMAF IC₅₀ (nM) |

|---|---|---|---|

| MDA-MB-231 | Triple-Negative | 1.54 | Not Active |

| BT474 | HER2-Positive | ~1.0 | >10 |

| SKBR3 | HER2-Positive | ~2.3 | >10 |

Source: nih.gov

Macrocyclic Dolastatin Analogues Research

The investigation into macrocyclic analogues of dolastatin 10 represents another strategy to explore the conformational space and its impact on biological activity. The synthesis of these analogues often involves creating a cyclic structure by linking different parts of the linear peptide. acs.orgnih.gov

One approach to synthesizing macrocyclic dolastatin derivatives involves the use of an azide group as a handle for cyclization. acs.orgnih.gov For instance, an azide can be introduced at the P4 subunit (dolaproine) or both P2 (valine) and P4 subunits. acs.orgnih.gov The synthesis of a macrocyclic precursor can be achieved through a sequence of reactions including the reduction of an azide group, reaction with an anhydride (B1165640) like glutaric anhydride to introduce a carboxylic acid, followed by coupling reactions and deprotection steps to facilitate intramolecular cyclization. acs.org

However, research findings have generally indicated that macrocyclic dolastatin 10 analogues exhibit poor potency compared to their linear counterparts. acs.orgnih.gov The reduced cytotoxicity of these macrocyclic compounds is thought to be related to their hydrophilicity and conformational constraints imposed by the cyclic structure, which may hinder their ability to effectively bind to tubulin. acs.orgnih.gov

Heterocyclic Modifications and their Biological Evaluation in Research Models

Modifications involving heterocyclic rings have been a fertile area of research for developing novel dolastatin 10 analogues. These modifications have been explored at various positions within the pentapeptide structure, but particularly at the P4 and P5 subunits. acs.orgnih.gov

Research has shown that introducing an azide group, a type of heterocyclic modification, into the P4 subunit's pyrrolidine (B122466) ring can lead to potent cytotoxic activity in vitro. acs.orgnih.gov In some instances, the cytotoxic activity of these P4-modified analogues was enhanced when combined with an azide modification at the P2 subunit. acs.org For example, a dolastatin 10 analogue with azide modifications on both the P2 and P4 subunits demonstrated enhanced cytotoxic activity with a GI₅₀ of 0.057 nM. acs.org

Further heterocyclic modifications have focused on the C-terminal P5 subunit, which in dolastatin 10 is a dolaphenine unit containing a thiazole ring. ariel.ac.il Researchers have synthesized and evaluated a series of novel dolastatin 10 analogues with functional groups introduced at the thiazole moiety. ebi.ac.uk These functional groups, including amines, alcohols, and thiols, were added to serve as versatile payloads for conjugated drugs. ebi.ac.uk Many of these novel analogues with C-terminal heterocyclic modifications showed excellent potency in tumor cell proliferation assays. ebi.ac.uk

In other studies, the thiazole ring itself has been substituted with other heterocyclic systems, such as a 1,2,3-triazole moiety. ariel.ac.il These modifications were designed to maintain high potency while improving the capacity for conjugation to drug carriers. ariel.ac.il One such analogue, DA-1, which featured a methyleneamine functionality on a 1,3-thiazole ring, exhibited high potency in prostate cancer cells, inducing apoptosis with an IC₅₀ of 0.2 ± 0.1 nM. ariel.ac.il

Table 2: Cytotoxicity of Dolastatin 10 Analogues with Heterocyclic Modifications

| Compound | Modification | Cell Line | IC₅₀ (nM) |

|---|---|---|---|

| P2 & P4 Azide Analogue | Azide on P2 and P4 subunits | - | 0.057 (GI₅₀) |

| DA-1 | Methyleneamine on 1,3-thiazole ring at C-terminus | PC-3 (Prostate) | 0.2 ± 0.1 |

Source: acs.orgariel.ac.il

Preclinical Research Investigations and in Vitro/in Vivo Models for Dolastatin 10 and Analogues

Evaluation in Cancer Cell Line Panels

The initial assessment of the anticancer potential of dolastatin 10 and its analogues typically involves screening against a diverse panel of human cancer cell lines. These in vitro studies are fundamental in determining the breadth of their activity and identifying tumor types that may be particularly susceptible to their cytotoxic effects.

Dolastatin 10 has demonstrated potent antiproliferative activity against a wide variety of human tumor cell lines, often at nanomolar or even picomolar concentrations. nih.govaacrjournals.org Its efficacy has been observed in cell models of leukemia, lymphoma, lung cancer, prostate cancer, melanoma, and ovarian carcinoma. nih.govaacrjournals.org For instance, studies have reported significant growth inhibition in L1210 leukemia cells, non-Hodgkin's lymphoma cells, and B16 melanoma cells. nih.gov The compound has also shown strong antiproliferative effects against small cell lung cancer (SCLC) cell lines, including NCI-H69, NCI-H82, NCI-H446, and NCI-H510, with IC50 values ranging from 0.032 to 0.184 nM. nih.govelsevierpure.com Furthermore, in human prostate cancer DU-145 cells, dolastatin 10 completely inhibited growth at a concentration of 1 nM. aacrjournals.orgmdpi.com

The antiproliferative effects of dolastatin 10 are often compared to established chemotherapeutic agents. In several human lymphoma cell lines, dolastatin 10 was found to be approximately three to four times more effective as an antiproliferative agent than vincristine (B1662923) on a molar basis. aacrjournals.org The inhibitory effects on tumor cells can be reversible if the agent is removed within the first few hours of treatment. nih.gov

Antiproliferative Activity of Dolastatin 10 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| L1210 | Murine Leukemia | 0.03 nM nih.gov |

| CHO | Chinese Hamster Ovary | 0.5 nM aacrjournals.org |

| NCI-H69 | Small Cell Lung Cancer | 0.059 nM nih.gov |

| NCI-H82 | Small Cell Lung Cancer | 0.032 - 0.184 nM elsevierpure.com |

| NCI-H446 | Small Cell Lung Cancer | 0.032 - 0.184 nM elsevierpure.com |

| NCI-H510 | Small Cell Lung Cancer | 0.032 - 0.184 nM elsevierpure.com |

| DU-145 | Human Prostate Cancer | 0.5 nM nih.gov |

| PC3 | Human Prostate Cancer | Not specified aacrjournals.org |

| LNCaP | Human Prostate Cancer | Not specified aacrjournals.org |

| Human Lymphoma Cell Lines (DB, HT, RL, SR) | Non-Hodgkin Lymphoma | IC50 in the range of 0.13–1.3 pM for sensitive lines nih.govaacrjournals.org |

| WSU-CLL | Human B-cell Chronic Lymphocytic Leukemia | No apparent inhibition at <500 pg/mL nih.gov |

The cytotoxic effects of dolastatin 10 are primarily attributed to its potent inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. aacrjournals.orgresearchgate.net This mechanism of action is shared by other successful anticancer agents like the vinca (B1221190) alkaloids. nih.gov Dolastatin 10 noncompetitively inhibits the binding of vinca alkaloids to tubulin. aacrjournals.org

Studies on human leukemia cell lines have shown that while dolastatin 10 is a highly potent cytostatic agent, it does not necessarily kill the cells at maximum growth-inhibiting concentrations. tandfonline.comtandfonline.com The growth-suppressive effects were found to be reversible upon removal of the compound from the culture medium. tandfonline.com In studies involving small-cell lung cancer cell lines, exposure to 1.3 nM dolastatin 10 for 48 hours resulted in evidence of apoptosis. elsevierpure.com This induction of apoptosis is linked to the phosphorylation of Bcl-2, an anti-apoptotic protein. elsevierpure.commdpi.com

In Vivo Efficacy Studies in Experimental Animal Models

Following promising in vitro results, the efficacy of dolastatin 10 and its analogues is evaluated in vivo using various animal models of cancer. These studies are critical for assessing the compound's antitumor activity in a more complex biological system.

Dolastatin 10 has demonstrated significant antitumor activity in several murine tumor models when administered intraperitoneally. aacrjournals.org These models include murine L1210 and P388 leukemias, B16 melanoma, and M5076 sarcoma. aacrjournals.org The success in these syngeneic models, where the tumor and the host are from the same genetic background, provides a strong rationale for further investigation.

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the efficacy of anticancer agents against human-derived cancers. Dolastatin 10 has shown efficacy in various xenograft models. For instance, it has demonstrated activity against human LOX melanoma and OVCAR-3 ovarian carcinoma xenografts in mice. aacrjournals.org

In a human chronic lymphocytic leukemia xenograft model using WSU-CLL cells in SCID mice, dolastatin 10 showed activity but did not lead to cures. nih.gov However, a structural analogue, auristatin PE, demonstrated superior efficacy, producing cures in three out of five mice. nih.gov In a small-cell lung cancer metastatic xenograft model, administration of dolastatin 10 completely inhibited tumor formation. elsevierpure.com In established subcutaneous NCI-H446 xenografts, the compound induced apoptosis in the majority of tumor cells, resulting in a significant increase in median survival. elsevierpure.com Furthermore, in vivo efficacy was demonstrated in athymic mice bearing DU-145 human prostate cancer tumors. aacrjournals.org

A synthetic analogue of dolastatin 10, auristatin PYE, has also shown improved activity in in vivo studies and demonstrated synergistic antitumor effects when combined with cisplatin (B142131) in a human colon adenocarcinoma xenograft model. nih.gov

Pharmacokinetic and Metabolic Profiling in Preclinical Research Animals

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a critical component of preclinical development. biotechfarm.co.il Pharmacokinetic studies of dolastatin 10 have been conducted in various animal models, including mice and dogs, to characterize its behavior in the body. aacrjournals.orgnih.gov

In CD2F1 mice, after intravenous injection, the plasma concentration of [3H]dolastatin 10 declined rapidly with a half-life of 5.6 hours. nih.gov After subcutaneous administration, the concentration rose slowly to a maximum and then declined with an elimination half-life of 3.7 hours. nih.gov A significant portion of the radioactivity in the plasma was from metabolites rather than the parent compound. nih.gov Urinary excretion of dolastatin 10 was found to be less than 2% of the administered dose, regardless of the administration route. nih.gov

In vitro studies have shown that dolastatin 10 is stable in mouse plasma for at least 24 hours at 37°C and is highly protein-bound in human, dog, and mouse plasma (greater than 81%). nih.gov The compound undergoes rapid metabolism in the liver, with one of the metabolites identified as a dihydroxy derivative of dolastatin 10. nih.gov In contrast to in vitro findings, a study in human subjects identified the principal metabolite as an N-demethyl derivative, which constituted less than 2% of the parent drug concentration. nih.gov

Pharmacokinetic Parameters of Dolastatin 10 in Preclinical Models

| Animal Model | Administration Route | Half-life (t1/2) | Key Findings |

|---|---|---|---|

| CD2F1 Mice | Intravenous | 5.6 hours nih.gov | Rapid plasma clearance. nih.gov |

| CD2F1 Mice | Subcutaneous | 3.7 hours nih.gov | Slow absorption. nih.gov |

| Dogs | Not Specified | Not Specified | Determined to be the most sensitive species in preclinical studies. aacrjournals.org |

Absorption, Distribution, and Elimination Studies

Preclinical pharmacokinetic studies in various models have been essential in characterizing the absorption, distribution, and elimination profile of Dolastatin 10 and its analogues. These investigations provide a foundational understanding of the compound's behavior in biological systems.

In studies using CD2F1 mice, the pharmacokinetics of radiolabeled Dolastatin 10 were assessed following intravenous (IV), subcutaneous, and intraperitoneal administration nih.gov. After a single intravenous injection, Dolastatin 10's concentration in plasma showed a rapid initial decline, followed by a slower elimination phase, with a calculated plasma half-life of 5.6 hours nih.gov. When administered subcutaneously, the compound's concentration rose slowly to its maximum level before declining with an elimination half-life of 3.7 hours nih.gov.

Further analysis of Dolastatin 10's pharmacokinetic profile suggested that a three-compartment model is the most suitable for describing its distribution and elimination patterns nih.govresearchgate.net. This model delineates distinct phases of drug distribution and clearance from the body, with reported half-lives for the alpha, beta, and gamma phases being 0.087 hours, 0.69 hours, and 8.0 hours, respectively nih.govresearchgate.net.

Across different species, Dolastatin 10 exhibits a high degree of binding to plasma proteins. In vitro experiments have shown that the drug is more than 81% protein-bound in the plasma of humans, dogs, and mice nih.gov. This extensive binding can influence its distribution and availability to target tissues. Despite its potent cytotoxic activity, urinary excretion of the parent compound is minimal, accounting for less than 2% of the total administered dose, regardless of the administration route nih.gov. This suggests that renal clearance is not a primary pathway for the elimination of unchanged Dolastatin 10.

Studies on synthetic analogues have also provided valuable pharmacokinetic insights. TZT-1027 (soblidotin), a derivative of Dolastatin 10, demonstrated a plasma half-life ranging from 5 to 8 hours in several animal species following intravenous administration aacrjournals.org. Another novel auristatin analogue, PF-06380101, was found to have favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, including a good systemic clearance rate and volume of distribution, with no evidence of drug accumulation during the dosing interval nih.govmdpi.com.

Table 1: Preclinical Pharmacokinetic Parameters of Dolastatin 10 in Mice

| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration |

|---|---|---|

| Plasma Half-life (t½) | 5.6 hours nih.gov | 3.7 hours nih.gov |

| Plasma Protein Binding | >81% nih.gov | Not Reported |

| Urinary Excretion (% of dose) | <2% nih.gov | <2% nih.gov |

Identification of Metabolites and Metabolic Pathways

The metabolic fate of Dolastatin 10 has been investigated primarily through in vitro models using liver preparations. These studies are crucial for understanding how the compound is transformed in the body, which can impact both its efficacy and its clearance.

In vitro experiments using whole liver homogenate or the S9 fraction from rat liver demonstrated that Dolastatin 10 undergoes rapid metabolic conversion into more polar products nih.gov. This rapid metabolism is consistent with the observed plasma clearance patterns in vivo. One of the metabolites formed during these in vitro incubations was successfully identified through mass spectrometry as a dihydroxy derivative of Dolastatin 10 nih.gov.

Interestingly, findings from preclinical in vitro studies differ from what has been observed in human clinical trials. In patients, the principal metabolite detected was an N-demethyl derivative of Dolastatin 10, which was confirmed by mass spectroscopy aacrjournals.orgnih.gov. The dihydroxy species identified in the in vitro rat liver model was not observed in these clinical samples aacrjournals.org. This highlights potential species-specific differences in metabolic pathways.

Investigations into the metabolism of Dolastatin 10 analogues have provided more specific details about the enzymatic pathways involved. For instance, the auristatin analogue PF-06380101 was found to be primarily metabolized by the cytochrome P450 enzyme CYP3A4 nih.govmdpi.com. This identification is significant as it suggests a potential for drug-drug interactions if co-administered with compounds that are inhibitors or inducers of the CYP3A4 enzyme system nih.govmdpi.com.

Table 2: Identified Metabolites of Dolastatin 10

| Metabolite | Method of Identification | Biological System |

|---|---|---|

| Dihydroxy derivative | Mass Spectrometry | In vitro (Rat liver homogenate) nih.gov |

| N-demethyl derivative | Mass Spectrometry | In vivo (Human patients) aacrjournals.orgnih.gov |

Biosynthetic Pathways and Genetic Engineering Research of Dolastatin 10

Identification of Biosynthetic Gene Clusters in Marine Microorganisms

The biosynthesis of Dolastatin 10 is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster. nih.govacs.org The identification of this cluster was a significant breakthrough in understanding the production of this important compound.

Researchers successfully identified the biosynthetic gene cluster (BGC) for Dolastatin 10 by employing a combination of genomic library screening and metagenome sequencing of environmental samples of C. penicillata. nih.govacs.orgnih.govufl.edu Two metagenomic fosmid DNA libraries were constructed from C. penicillata subsamples. nih.govacs.org These libraries were then screened using degenerate primers designed for conserved motifs of ketosynthase (KS) and adenylation (A) domains, which are characteristic of PKS and NRPS systems, respectively. nih.gov

When initial screening of the fosmid libraries did not yield the complete gene cluster, researchers turned to metagenomic DNA sequencing using the Illumina MiSeq platform. nih.gov This approach allowed for the sequencing of the entire genetic content from the environmental sample, leading to the identification of a 45,877-bp fragment containing the predicted dol genes. nih.govacs.org

The identified 39-kb dol gene cluster is predicted to encode ten enzymes responsible for the synthesis of Dolastatin 10. nih.govacs.org This cluster includes genes for four NRPSs (DolB, DolC, DolG, DolI), two PKSs (DolF, DolH), three methyltransferases (DolA, DolD, DolE), and one non-heme diiron monooxygenase (DolJ). nih.govacs.org

Functional prediction of these enzymes supports the proposed biosynthetic pathway of Dolastatin 10. nih.gov A key finding was the biochemical characterization of DolJ, a non-heme diiron monooxygenase. nih.govacs.org This enzyme was shown to be responsible for the formation of the terminal thiazole (B1198619) moiety of Dolastatin 10, a critical structural feature for its biological activity. nih.gov

| Gene | Predicted Enzyme Type | Predicted Function in Dolastatin 10 Biosynthesis |

| DolA | Methyltransferase | Involved in methylation steps. nih.govacs.org |

| DolB | Non-ribosomal Peptide Synthetase (NRPS) | Incorporation of amino acid precursors. nih.govacs.org |

| DolC | Non-ribosomal Peptide Synthetase (NRPS) | Sequential incorporation of L-Val and L-Ile. nih.gov |

| DolD | Methyltransferase | Involved in methylation steps. nih.govacs.org |

| DolE | Methyltransferase | Involved in methylation steps. nih.govacs.org |

| DolF | Polyketide Synthase (PKS) | Extension of the peptide-polyketide chain. nih.govacs.org |

| DolG | Non-ribosomal Peptide Synthetase (NRPS) | Incorporation of amino acid precursors. nih.govacs.org |

| DolH | Polyketide Synthase (PKS) | Extension of the peptide-polyketide chain. nih.govacs.org |

| DolI | Non-ribosomal Peptide Synthetase (NRPS) | Incorporation of amino acid precursors. nih.govacs.org |

| DolJ | Non-heme Diiron Monooxygenase | Catalyzes the formation of the terminal thiazole moiety. nih.govacs.org |

Cyanobacterial Origin and Research on Bioproduction Strategies

The discovery that Dolastatin 10 is produced by the marine cyanobacterium Caldora penicillata was a pivotal moment, shifting the focus of production from the sea hare to its microbial symbiont. nih.govrsc.orgufl.edu This cyanobacterium is found in pantropical regions, suggesting a more widespread source than initially thought. nih.gov The isolation of Dolastatin 10 in much higher yields from cyanobacteria compared to the sea hare further confirmed its cyanobacterial origin. nih.gov

The identification of the dol biosynthetic gene cluster has paved the way for developing bioproduction strategies. nih.gov Understanding the genetic blueprint for Dolastatin 10 production allows for the exploration of heterologous expression, where the gene cluster is transferred to a more easily cultivable host organism for large-scale fermentation. This approach could provide a more sustainable and reliable supply of Dolastatin 10 and its analogs.

Synthetic Biology and Genetic Manipulation for Compound Production

The elucidation of the Dolastatin 10 biosynthetic pathway and the identification of its gene cluster are critical enablers for the application of synthetic biology and genetic manipulation for its production. nih.govufl.edu Genetic engineering techniques can be employed to enhance the yield and purity of Dolastatin 10 from its native producer or a heterologous host. longdom.org

By manipulating the genes within the dol cluster, it is possible to generate novel analogs of Dolastatin 10 with potentially improved therapeutic properties. nih.gov For instance, modifying the adenylation domains of the NRPS modules could lead to the incorporation of different amino acids into the peptide backbone. Furthermore, the understanding of the enzymatic machinery allows for biocatalytic approaches to generate specific modifications on the Dolastatin 10 scaffold. nih.gov The successful identification of the genes responsible for producing Dolastatin 10 lays the groundwork for future research in creating an extensive library of natural products for drug discovery. ufl.edu

Role in Advanced Targeted Therapeutic Strategies: Antibody Drug Conjugates Adcs Research

Dolastatin 10 Derivatives as Cytotoxic Payloads in ADC Design

The core principle of an ADC is to combine the specificity of a monoclonal antibody (mAb) that targets a tumor-associated antigen with the potent cell-killing ability of a cytotoxic agent. creative-biolabs.comcreative-diagnostics.com Dolastatin 10 derivatives, particularly the auristatins, are a favored class of payloads due to their sub-nanomolar cytotoxicity, which stems from their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. researchgate.netcreative-diagnostics.com Because only a small fraction of the administered ADC dose typically reaches the tumor, the high potency of the payload is a critical requirement. nih.gov

The linker connecting the antibody to the cytotoxic payload is a critical component of ADC design, profoundly influencing its stability, efficacy, and therapeutic window. aacrjournals.orgrsc.org Research in this area has led to the development of various linker technologies tailored for dolastatin 10 derivatives.

A widely studied and clinically validated linker system for auristatin payloads is the enzyme-cleavable valine-citrulline (Val-Cit) dipeptide linker. rsc.orgnih.gov This linker is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are abundant within cancer cells. wikipedia.org This cleavage releases the active drug inside the target cell. The Val-Cit linker is often used in conjunction with a p-aminobenzylcarbamate (PABC) spacer to facilitate the release of the unmodified payload. nih.gov

The choice of linker chemistry can also influence the physicochemical properties of the ADC. For instance, the hydrophobic nature of many auristatin-linker conjugates can lead to aggregation. mdpi.com To address this, research has focused on developing more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) moieties, to improve the solubility and stability of ADCs, even at high drug-to-antibody ratios (DAR). nih.govrsc.org

Furthermore, the site of conjugation on the antibody is another crucial aspect of ADC design. Early methods involving conjugation to native lysine (B10760008) or cysteine residues resulted in heterogeneous mixtures with varying DARs. aacrjournals.org Current research is increasingly focused on site-specific conjugation technologies to produce homogeneous ADCs with a well-defined DAR, leading to improved pharmacokinetics and a wider therapeutic window. aacrjournals.org

The targeted delivery of dolastatin 10 derivatives is achieved by conjugating them to monoclonal antibodies that specifically recognize antigens overexpressed on the surface of cancer cells. creative-biolabs.com Upon administration, the ADC circulates in the bloodstream until it encounters and binds to its target antigen on a tumor cell. nih.gov This binding triggers the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. dimabio.com

Once inside the cell, the complex is trafficked to lysosomes. aacrjournals.org In the case of cleavable linkers, the acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the linker and the release of the potent auristatin payload. The released payload can then bind to tubulin, disrupt the microtubule network, and induce cell death. creative-diagnostics.comdimabio.com This targeted mechanism aims to concentrate the cytotoxic effect within the tumor cells, thereby minimizing damage to healthy tissues and reducing the systemic toxicity associated with traditional chemotherapy. wuxibiology.com

Research on Auristatin Payloads (e.g., Monomethyl Auristatin E, Monomethyl Auristatin F) within ADC Frameworks

Among the numerous synthetic derivatives of dolastatin 10, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) have emerged as the most extensively researched and clinically successful payloads for ADCs. acs.orgrsc.org These two compounds have distinct properties that make them suitable for different ADC applications. rsc.orgbiochempeg.com

MMAE is a highly potent antimitotic agent and is a synthetic analog of dolastatin 10. biochempeg.com It is often conjugated to antibodies via a cleavable Val-Cit linker. nih.gov Due to its high cell permeability, released MMAE can diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect." dimabio.comaacrjournals.org This can be particularly advantageous in treating tumors with heterogeneous antigen expression. aacrjournals.org

MMAF is another potent auristatin derivative that differs from MMAE by the presence of a charged phenylalanine residue at its C-terminus. nih.gov This modification makes MMAF less membrane-permeable. creative-biolabs.comaacrjournals.org Consequently, ADCs utilizing MMAF as a payload typically exhibit a reduced bystander effect, confining the cytotoxic activity primarily to the antigen-positive target cells. aacrjournals.org MMAF is often paired with non-cleavable linkers, where the payload is released upon complete degradation of the antibody within the lysosome. The choice between MMAE and MMAF, therefore, depends on the specific characteristics of the target tumor and the desired therapeutic strategy. rsc.org

The table below summarizes the key characteristics of MMAE and MMAF in the context of ADC research.

| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |

| Structure | Uncharged C-terminus biochempeg.com | Negatively charged C-terminal phenylalanine nih.gov |

| Cell Permeability | High aacrjournals.org | Low nih.govaacrjournals.org |

| Bystander Effect | Potent bystander killing of neighboring cells dimabio.comaacrjournals.org | Limited to no bystander effect aacrjournals.org |

| Typical Linker | Cleavable (e.g., Val-Cit) nih.gov | Non-cleavable (e.g., maleimidocaproyl) |

| Potency | Highly potent antimitotic agent creative-diagnostics.com | Potent antimitotic agent with attenuated activity compared to MMAE as a free drug creative-biolabs.comnih.gov |

Strategies for Widening Therapeutic Window in Preclinical ADC Models and Research Implications

A key challenge in ADC development is widening the therapeutic window, which is the dose range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues. nih.govtandfonline.com Preclinical research is actively exploring several strategies to achieve this.

One approach involves optimizing the linker-payload combination. Research into novel linker designs aims to enhance stability in circulation, preventing premature release of the payload that can lead to off-target toxicity. aacrjournals.orgaacrjournals.org For example, novel peptide linkers and stabilized maleimide (B117702) conjugation chemistries are being investigated to improve the in vivo stability and tolerability of auristatin-based ADCs. aacrjournals.orgaacrjournals.org Additionally, the development of new auristatin analogs with improved properties, such as increased hydrophilicity or different potencies, could lead to ADCs with better safety profiles. mdpi.comjst.go.jp

Another strategy focuses on improving the homogeneity of ADCs through site-specific conjugation. By ensuring a uniform drug-to-antibody ratio (DAR), a more predictable pharmacokinetic profile and a better therapeutic index can be achieved compared to the heterogeneous mixtures produced by traditional conjugation methods. aacrjournals.org

Dual-payload ADCs, which carry two different cytotoxic agents with complementary mechanisms of action, are also being explored. researchgate.net This approach has the potential to overcome tumor heterogeneity and drug resistance, potentially lowering the minimum effective dose and thereby widening the therapeutic window. researchgate.net Furthermore, preclinical studies are investigating the immunomodulatory effects of ADC payloads like MMAE. aacrjournals.org Research suggests that MMAE can induce immunogenic cell death (ICD), which may enhance anti-tumor immune responses and could be leveraged in combination therapies to improve outcomes. aacrjournals.org

These preclinical strategies have significant implications for the future of ADC research and development, paving the way for safer and more effective targeted cancer therapies. wuxibiology.com

Q & A

Q. What is the mechanism of action of Dolastatin 10 trifluoroacetate in inhibiting tubulin polymerization, and how is this quantified experimentally?

this compound acts as a potent antimitotic agent by binding to tubulin at the vinca alkaloid site, disrupting microtubule dynamics. The inhibition of tubulin polymerization is typically quantified using in vitro assays with purified tubulin, where the compound’s IC50 value (1.2 μM) is determined via spectrophotometric monitoring of turbidity changes at 350 nm over time. Critical controls include using paclitaxel (microtubule stabilizer) and colchicine (microtubule destabilizer) as reference compounds .

Q. How is Dolastatin 10 synthesized or isolated, and what are the challenges in ensuring its purity for research use?

Dolastatin 10 was originally isolated from the marine mollusk Dolabella auricularia, but its dietary origin in marine cyanobacteria (e.g., Symploca hydnoides) has been confirmed. Synthetic routes involve solid-phase peptide synthesis (SPPS) due to its polypeptide structure. Purity (>95%) is verified using reversed-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier, coupled with mass spectrometry (MS) for structural confirmation. Contaminants like residual TFA must be minimized to avoid interference in biological assays .